Cas no 113017-10-0 (N-(4-ethylphenyl)methylhydroxylamine)

N-(4-ethylphenyl)methylhydroxylamine is a hydroxylamine derivative featuring an ethyl-substituted phenyl group, making it a versatile intermediate in organic synthesis. Its structure allows for selective reactivity in N- and O-functionalization reactions, particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s stability under controlled conditions and its ability to participate in reductive amination and nitrone formation enhance its utility in synthetic applications. Its well-defined reactivity profile enables precise modifications, facilitating the development of complex molecular architectures. Suitable for research and industrial use, this compound offers a reliable building block for nitrogen-containing frameworks.
N-(4-ethylphenyl)methylhydroxylamine structure
113017-10-0 structure
Product name:N-(4-ethylphenyl)methylhydroxylamine
CAS No:113017-10-0
MF:C9H13NO
MW:151.205622434616
CID:6342815
PubChem ID:82684727

N-(4-ethylphenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethylphenyl)methylhydroxylamine
    • 113017-10-0
    • N-[(4-ethylphenyl)methyl]hydroxylamine
    • AKOS021002282
    • EN300-1857368
    • Inchi: 1S/C9H13NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-6,10-11H,2,7H2,1H3
    • InChI Key: AYLBWBJZSWCRQC-UHFFFAOYSA-N
    • SMILES: ONCC1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 151.099714038g/mol
  • Monoisotopic Mass: 151.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 1.6

N-(4-ethylphenyl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1857368-0.1g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
0.1g
$364.0 2023-09-18
Enamine
EN300-1857368-0.5g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
0.5g
$397.0 2023-09-18
Enamine
EN300-1857368-10g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
10g
$1778.0 2023-09-18
Enamine
EN300-1857368-1g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
1g
$414.0 2023-09-18
Enamine
EN300-1857368-0.05g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
0.05g
$348.0 2023-09-18
Enamine
EN300-1857368-1.0g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
1g
$785.0 2023-06-01
Enamine
EN300-1857368-0.25g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
0.25g
$381.0 2023-09-18
Enamine
EN300-1857368-5g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
5g
$1199.0 2023-09-18
Enamine
EN300-1857368-10.0g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
10g
$3376.0 2023-06-01
Enamine
EN300-1857368-2.5g
N-[(4-ethylphenyl)methyl]hydroxylamine
113017-10-0
2.5g
$810.0 2023-09-18

Additional information on N-(4-ethylphenyl)methylhydroxylamine

N-(4-Ethylphenyl)methylhydroxylamine: A Comprehensive Overview

The compound N-(4-ethylphenyl)methylhydroxylamine (CAS No. 113017-10-0) is a significant organic compound with a diverse range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in various chemical reactions and its role as an intermediate in the synthesis of bioactive molecules.

N-(4-Ethylphenyl)methylhydroxylamine is structurally composed of a methyl group attached to a hydroxylamine moiety, which is further connected to a 4-ethylphenyl ring. This structure endows the compound with both nucleophilic and reducing properties, making it versatile in different chemical transformations. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development.

One of the most notable advancements involving N-(4-ethylphenyl)methylhydroxylamine is its application as a reducing agent in asymmetric synthesis. Researchers have demonstrated that this compound can facilitate the formation of chiral centers with high enantioselectivity, a critical requirement in the pharmaceutical industry for producing enantiomerically pure drugs. For instance, a study published in *Organic Letters* showcased its effectiveness in synthesizing α-amino acids, which are fundamental building blocks for peptide-based therapeutics.

Moreover, N-(4-ethylphenyl)methylhydroxylamine has been explored as a catalyst in transition-metal-mediated reactions. Its ability to stabilize metal centers has been leveraged in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are essential for constructing biaryl compounds used in agrochemicals and advanced materials. The compound's role as a ligand has been particularly valuable in enhancing reaction efficiency and selectivity.

In addition to its catalytic applications, N-(4-ethylphenyl)methylhydroxylamine has found utility in the synthesis of functional polymers. By incorporating this compound into polymer backbones, researchers have developed materials with tailored electronic properties suitable for applications in sensors and optoelectronics. A recent study published in *Macromolecules* demonstrated its use in creating conductive polymers that exhibit improved charge transport properties.

The synthesis of N-(4-ethylphenyl)methylhydroxylamine typically involves multi-step processes that emphasize the importance of stereocontrol and functional group compatibility. Traditional methods include nucleophilic substitution reactions or reductions of appropriate imine precursors. However, recent advancements have introduced more efficient routes utilizing microwave-assisted synthesis or continuous-flow reactors, significantly reducing reaction times and enhancing yields.

From an environmental standpoint, N-(4-ethylphenyl)methylhydroxylamine has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its environmental footprint. This characteristic makes it a favorable choice for green chemistry practices aimed at sustainable chemical production.

In conclusion, N-(4-ethylphenyl)methylhydroxylamine stands as a versatile and valuable compound with extensive applications across multiple disciplines. Its role as an intermediate, reducing agent, and catalyst underscores its importance in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in advancing chemical innovation and industrial applications.

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